molecular formula C17H22O5 B14705179 (3Ar,4r,4as,8r,8ar,9as)-8-hydroxy-8a-methyl-3,5-dimethylidene-2-oxododecahydronaphtho[2,3-b]furan-4-yl acetate CAS No. 22553-66-8

(3Ar,4r,4as,8r,8ar,9as)-8-hydroxy-8a-methyl-3,5-dimethylidene-2-oxododecahydronaphtho[2,3-b]furan-4-yl acetate

Cat. No.: B14705179
CAS No.: 22553-66-8
M. Wt: 306.4 g/mol
InChI Key: IGJIZPZJCAPPBP-YQCBVSTRSA-N
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Description

(3Ar,4r,4as,8r,8ar,9as)-8-hydroxy-8a-methyl-3,5-dimethylidene-2-oxododecahydronaphtho[2,3-b]furan-4-yl acetate is a complex organic compound with a unique structure that includes multiple chiral centers and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Ar,4r,4as,8r,8ar,9as)-8-hydroxy-8a-methyl-3,5-dimethylidene-2-oxododecahydronaphtho[2,3-b]furan-4-yl acetate typically involves multiple steps, starting from simpler organic molecules. The key steps include:

    Formation of the Naphthofuran Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the naphthofuran core.

    Introduction of Functional Groups: Various functional groups, such as hydroxyl and acetate, are introduced through reactions like hydroxylation and esterification.

    Chiral Center Formation: The stereochemistry of the compound is controlled through the use of chiral catalysts or chiral starting materials.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

(3Ar,4r,4as,8r,8ar,9as)-8-hydroxy-8a-methyl-3,5-dimethylidene-2-oxododecahydronaphtho[2,3-b]furan-4-yl acetate can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The double bonds in the compound can be reduced to form saturated derivatives.

    Substitution: Functional groups can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.

    Substitution: Reagents such as halogens or alkylating agents can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the double bonds would yield a fully saturated compound.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential biological activity. Its structural features suggest that it could interact with various biological targets, making it a candidate for drug discovery.

Medicine

In medicine, this compound could be explored for its potential therapeutic effects. Its ability to undergo various chemical reactions makes it a versatile candidate for the development of new drugs.

Industry

In industry, this compound could be used in the production of advanced materials. Its unique structure and reactivity make it suitable for applications in materials science and nanotechnology.

Mechanism of Action

The mechanism of action of (3Ar,4r,4as,8r,8ar,9as)-8-hydroxy-8a-methyl-3,5-dimethylidene-2-oxododecahydronaphtho[2,3-b]furan-4-yl acetate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through its ability to bind to these targets and modulate their activity.

Comparison with Similar Compounds

Similar Compounds

    (3Ar,4r,4as,8r,8ar,9as)-8-hydroxy-8a-methyl-3,5-dimethylidene-2-oxododecahydronaphtho[2,3-b]furan-4-yl acetate: This compound is unique due to its specific stereochemistry and functional groups.

    Other Naphthofuran Derivatives: Compounds with similar naphthofuran cores but different functional groups or stereochemistry.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer unique reactivity and potential biological activity.

Properties

CAS No.

22553-66-8

Molecular Formula

C17H22O5

Molecular Weight

306.4 g/mol

IUPAC Name

[(3aR,4R,4aS,8R,8aR,9aS)-8-hydroxy-8a-methyl-3,5-dimethylidene-2-oxo-3a,4,4a,6,7,8,9,9a-octahydrobenzo[f][1]benzofuran-4-yl] acetate

InChI

InChI=1S/C17H22O5/c1-8-5-6-12(19)17(4)7-11-13(9(2)16(20)22-11)15(14(8)17)21-10(3)18/h11-15,19H,1-2,5-7H2,3-4H3/t11-,12+,13+,14+,15-,17-/m0/s1

InChI Key

IGJIZPZJCAPPBP-YQCBVSTRSA-N

Isomeric SMILES

CC(=O)O[C@H]1[C@H]2[C@H](C[C@@]3([C@@H]1C(=C)CC[C@H]3O)C)OC(=O)C2=C

Canonical SMILES

CC(=O)OC1C2C(CC3(C1C(=C)CCC3O)C)OC(=O)C2=C

Origin of Product

United States

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